2,2-dimethyl-1,3-dioxepan-5-ol
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Overview
Description
2,2-Dimethyl-1,3-dioxepan-5-ol is an organic compound with the molecular formula C7H14O3 It is a member of the dioxepane family, characterized by a seven-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-1,3-dioxepan-5-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the condensation reaction between glycolic acid and acetone in the presence of phosphorus pentoxide (P2O5) in diethyl ether . This reaction forms the dioxepane ring structure with the desired functional groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-1,3-dioxepan-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides (e.g., NaCl, KBr) can be used under basic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,2-dimethyl-1,3-dioxepan-5-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with other molecules, influencing its reactivity and interactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
2,2-Dimethyl-1,3-dioxolan-4-one: Another member of the dioxepane family, differing in the position of the oxygen atoms and ring size.
6-Bromo-2,2-dimethyl-1,3-dioxepan-5-ol: A brominated derivative with similar structural features but different reactivity due to the presence of the bromine atom.
2,2-Dimethyl-6-(1,4,7,10-tetraazacyclododecan-1-yl)-1,3-dioxepan-5-ol: A more complex derivative with additional functional groups, used in specialized applications.
Uniqueness: 2,2-Dimethyl-1,3-dioxepan-5-ol is unique due to its specific ring structure and functional groups, which confer distinct chemical and physical properties
Properties
CAS No. |
141509-49-1 |
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Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
2,2-dimethyl-1,3-dioxepan-5-ol |
InChI |
InChI=1S/C7H14O3/c1-7(2)9-4-3-6(8)5-10-7/h6,8H,3-5H2,1-2H3 |
InChI Key |
DGBCMXNLXXITDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCC(CO1)O)C |
Purity |
95 |
Origin of Product |
United States |
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